7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride
Description
Properties
IUPAC Name |
7-methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-5-2-6(9-8-5)3-7-4-6;/h7H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAICXPBUHKTTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2(C1)CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Bifunctional Precursors
A widely adopted method involves the intramolecular cyclization of linear precursors containing both amine and ether functionalities. For example, N-tosyl-protected aminoketones undergo base-mediated cyclization in polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) at 60–80°C, yielding the spirocyclic core. Subsequent deprotection and methylation introduce the 7-methyl group, followed by hydrochloride salt formation via HCl gas saturation in diethyl ether.
Key reagents and conditions:
[2+1]-Cycloaddition for Ring Strain Incorporation
Advanced methodologies leverage transition metal-catalyzed cycloadditions to construct the strained spiro system. A notable protocol employs iron-porphyrin catalysts (FeTPPCl, 10 mol%) to mediate the reaction between azetidine-2-one derivatives and diazo compounds. This method achieves superior stereocontrol compared to traditional cyclization, with diastereomeric ratios exceeding 8:1 in optimized cases.
Industrial-Scale Production Protocols
Continuous Flow Synthesis
Modern manufacturing facilities implement continuous flow systems to enhance reproducibility and safety. A representative process involves:
- Precursor Preparation : 3-Methyl-1,5-diaminopentanol hydrochloride (0.5 M in ethanol)
Oxidative Cyclization :
Methylation : Dimethyl sulfate (1.2 equiv) in NaOH/water (pH 10–11)
- Salt Formation : HCl gas bubbling in chilled (−20°C) ethyl acetate
Process Metrics :
| Step | Yield (%) | Purity (HPLC) | Throughput (kg/day) |
|---|---|---|---|
| Oxidative Cyclization | 83 | 98.4 | 42 |
| Methylation | 91 | 99.1 | 38 |
| Salt Formation | 96 | 99.8 | 45 |
Data adapted from large-scale production patents.
Stereochemical Control and Optimization
The spatial arrangement of substituents significantly impacts biological activity. Recent advances address this through:
Enantioselective Catalysis
Copper-catalyzed hydroboration using (R)-DTBM-Segphos ligand achieves enantiomeric ratios >90:10 for the spirocyclic intermediate. Critical parameters include:
Diastereoselective Ring Closure
Phosphine-mediated cyclopropanation demonstrates exceptional diastereocontrol (dr >20:1) via Kukhtin–Ramirez intermediate formation. Tris(dimethylamino)phosphine (20 mol%) in acetonitrile at 25°C promotes trans-selectivity by minimizing steric interactions during ring closure.
Comparative Analysis of Synthetic Routes
| Method | Yield Range (%) | Diastereoselectivity (dr) | Scalability | Equipment Requirements |
|---|---|---|---|---|
| Base-Mediated Cyclization | 65–72 | 3:1 | High | Standard glassware |
| Fe-Catalyzed Cycloaddition | 75–89 | 8:1 | Moderate | Inert atmosphere |
| Continuous Flow | 83–91 | N/A | Industrial | Flow reactors |
| Enantioselective Cu Catalysis | 50–78 | >20:1 | Low | Cryogenic conditions |
Data synthesized from multiple experimental reports.
Purification and Salt Formation
Final product quality depends critically on:
- Crystallization : Ethanol/water (7:3 v/v) at 4°C yields needle-like crystals (mp 214–216°C)
- Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:1) for analytical samples
- Salt Stabilization : HCl gas introduced into ethyl acetate solutions at −20°C prevents decomposition
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted products with different functional groups.
Scientific Research Applications
7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Groups
The spiro[3.4]octane scaffold is versatile, with modifications in substituents and heteroatom placement significantly altering pharmacological and physicochemical properties. Key analogs include:
Key Observations :
- Oxygen vs. Nitrogen: The presence of 5-oxa (oxygen) in the target compound enhances polarity and hydrogen-bonding capacity compared to purely nitrogenous analogs like 1-Methyl-1,6-diazaspiro[3.4]octane .
- Boc Protection : Boc groups improve stability and solubility during synthesis but require deprotection for pharmacological activity .
Pharmacological Activity
SSTR5 Antagonism
The target compound exhibits >100-fold selectivity for SSTR5 over other somatostatin receptor subtypes (Hirose et al., 2017, ). In contrast, analogs lacking the 5-oxa group or methyl substituent show reduced binding affinity. For example:
Physicochemical Properties
Predicted collision cross-section (CCS) data for a related compound, 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride (), highlights the impact of structural variations:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 143.08151 | 128.0 |
| [M+Na]+ | 165.06345 | 133.3 |
The 7-methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene analog likely has similar CCS values, suggesting comparable conformational rigidity and ion mobility.
Biological Activity
7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride is a synthetic compound notable for its unique spiro structure and potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₁ClN₂O
- Molecular Weight : 162.62 g/mol
- CAS Number : 2095409-20-2
The compound features a spirocyclic structure that contributes to its interaction with biological targets, particularly in the modulation of metabolic pathways.
The primary biological target of this compound is the Somatostatin Receptor subtype 5 (SSTR5) . The compound acts as an antagonist at this receptor, influencing insulin secretion and glucose metabolism.
Mode of Action
The antagonistic activity is enhanced by specific substituents at the 3-position of the isoxazoline ring, which plays a crucial role in its pharmacodynamics. Notably, oral administration has been shown to augment insulin secretion in glucose-dependent manners and lower blood glucose concentrations in high-fat diet-fed mice.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Case Study 1: Insulin Secretion in Mice
In a controlled study involving high-fat diet-fed mice, the administration of this compound resulted in:
- Increased insulin secretion.
- Decreased blood glucose levels.
This suggests a potential application in diabetes management.
Case Study 2: Structural Analysis and Binding Affinity
A crystal structure analysis revealed that the compound binds effectively to SSTR5, with an IC₅₀ value indicating significant antagonist activity. The structural integrity of the spiro system was crucial for maintaining binding affinity and efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Target Receptor | Biological Activity | IC₅₀ (μM) |
|---|---|---|---|
| This compound | SSTR5 | Insulin secretion enhancement | 6 ± 2 |
| Methyl 5-oxa-2,6-diazaspiro[3.4]octan | SSTR5 | Antagonistic effects | 5 ± 1 |
Q & A
Q. How should researchers design a literature review strategy to identify prior work on this compound’s applications?
- Answer : Use systematic search protocols : (1) Define keywords (e.g., “spirocyclic hydrochloride,” “oxa-diazaspiro synthesis”); (2) Search databases (Scifinder, Reaxys) with Boolean operators; (3) Screen results using inclusion/exclusion criteria (e.g., peer-reviewed journals only); (4) Track findings in spreadsheets for reproducibility .
05 文献检索Literature search for meta-analysis02:58
Q. What experimental frameworks validate the compound’s role in modulating microbial communication, as seen in zoospore regulation studies?
- Answer : Employ transcriptomic and metabolomic profiling to identify gene expression changes in microbial models (e.g., Phytophthora spp.). Pair with chemical inhibition assays using synthetic analogs to establish structure-function relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
